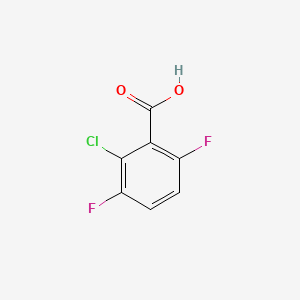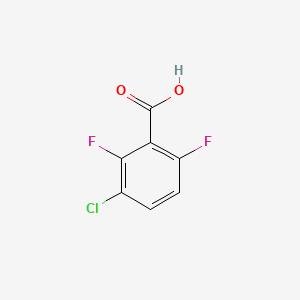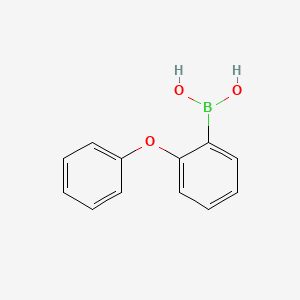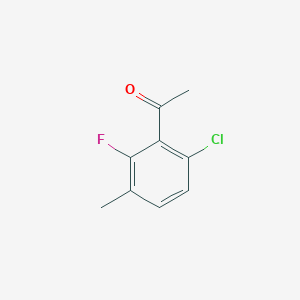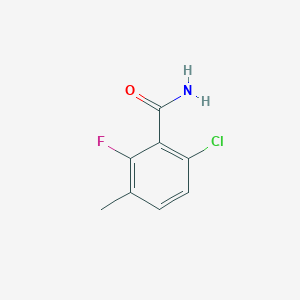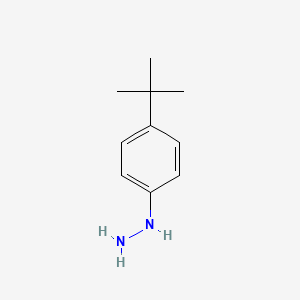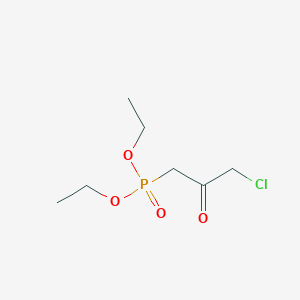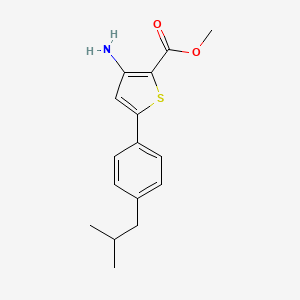
3-氨基-5-(4-异丁基苯基)噻吩-2-羧酸甲酯
描述
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
科学研究应用
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: This compound is being explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate is a research chemical that has been used as a modulator of protein tyrosine phosphatases (PTPases) . PTPases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This modulation can lead to changes in the phosphorylation state of various proteins, affecting their function and the cellular processes they are involved in .
Biochemical Pathways
The compound’s interaction with PTPases suggests that it may be involved in various biochemical pathways related to protein phosphorylation. Protein phosphorylation is a key mechanism in the regulation of a wide variety of cellular processes, including cell cycle, growth, apoptosis, and signal transduction pathways .
Result of Action
The modulation of PTPases by Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate can lead to a variety of cellular effects. By altering the phosphorylation state of proteins, it can affect cellular processes such as cell growth and differentiation, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate. For instance, certain conditions may affect the compound’s stability or its interaction with PTPases .
生化分析
Biochemical Properties
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatases (PTPases), where it acts as a modulator . This interaction is crucial as PTPases are involved in regulating various cellular processes, including cell growth, differentiation, and metabolism. The compound’s ability to modulate PTPases suggests its potential in therapeutic applications, particularly in diseases where PTPase activity is dysregulated.
Cellular Effects
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to exhibit anti-inflammatory and anti-cancer properties . It modulates cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and reduced proliferation of cancer cells. Additionally, it impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
The molecular mechanism of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with PTPases results in the inhibition of these enzymes, which in turn affects downstream signaling pathways . Furthermore, the compound has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to its overall biological effects, including its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including altered gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions. Additionally, the compound’s effects on metabolic flux and metabolite levels provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and subsequent biological effects. Studying the subcellular localization of the compound provides valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate involves the reaction of 3-amino thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride. The reaction conditions, including temperature and reaction time, need to be carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
化学反应分析
Types of Reactions
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
相似化合物的比较
Similar Compounds
Methyl 3-Amino-5-(4-Methoxyphenyl)Thiophene-2-Carboxylate: This compound has a methoxy group instead of an isobutyl group, which can influence its chemical properties and reactivity.
Methyl 3-Amino-2-Thiophene Carboxylate: This compound lacks the substituted phenyl group, making it structurally simpler.
Uniqueness
Methyl 3-Amino-5-(4-Isobutylphenyl)Thiophene-2-Carboxylate is unique due to the presence of the isobutylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to simpler thiophene derivatives .
属性
IUPAC Name |
methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)14-9-13(17)15(20-14)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBUSLWBHVFSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380592 | |
| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208944-55-2 | |
| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208944-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


